molecular formula C25H21FN4O3 B2855286 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358830-55-3

5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Numéro de catalogue: B2855286
Numéro CAS: 1358830-55-3
Poids moléculaire: 444.466
Clé InChI: ZCRBTLZOHQKQKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-((2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 4-fluorophenyl group at position 2 and a 2-(2-ethoxyphenyl)-5-methyloxazole moiety at position 5 via a methyl linker. Its complexity arises from the interplay of these substituents, which influence physicochemical properties, target binding, and metabolic stability .

Propriétés

IUPAC Name

5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3/c1-3-32-23-7-5-4-6-19(23)24-27-21(16(2)33-24)15-29-12-13-30-22(25(29)31)14-20(28-30)17-8-10-18(26)11-9-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRBTLZOHQKQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazin derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C27H26N4O5
Molecular Weight : 486.528 g/mol
CAS Number : 1358201-01-0

The structure of the compound features a pyrazolo[1,5-a]pyrazin core with substituents that may influence its biological activity, particularly in targeting specific enzymes or pathways involved in cancer progression.

Synthesis

The synthesis of pyrazole derivatives typically involves multi-step reactions including cyclization and functional group modifications. The specific synthetic route for this compound has not been extensively detailed in available literature, but similar compounds have been synthesized using methods such as:

  • Condensation Reactions : Between appropriate aldehydes and hydrazines.
  • Cyclization : Involving the formation of the pyrazole ring through cyclization of substituted phenyl groups.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrazin derivatives exhibit significant anticancer properties. For instance:

  • EGFR Inhibition : Some derivatives have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in many cancers. A related compound demonstrated an IC₅₀ of 0.07 μM against EGFR, comparable to established inhibitors like erlotinib .
  • Antiproliferative Assays : Compounds structurally similar to 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have exhibited high antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells .

The mechanism by which these compounds exert their biological effects often includes:

  • Inhibition of Kinases : Targeting specific kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : Promoting programmed cell death in cancer cells.
  • Disruption of Cell Cycle : Interfering with the normal cell cycle progression leading to cell death.

Case Studies

Several studies have explored the biological activity of compounds related to 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:

  • Study on Antiproliferative Activity :
    • Objective : To evaluate the antiproliferative effects on MCF-7 cells.
    • Results : The compound exhibited significant growth inhibition with an IC₅₀ value indicating high potency .
  • EGFR Inhibition Study :
    • Objective : To assess the inhibitory effects on EGFR.
    • Results : Demonstrated comparable efficacy to known inhibitors, suggesting its potential as a therapeutic agent in cancers driven by EGFR signaling .

Comparaison Avec Des Composés Similaires

Structural Comparisons

The compound belongs to a class of pyrazolo-pyrazinone derivatives, which are structurally diverse. Key analogs include:

Compound Name / Core Structure Substituents Key Features Reference
Target Compound - 2-(4-Fluorophenyl)
- 5-[(2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl]
- Ethoxy group enhances lipophilicity
- Oxazole moiety introduces rigidity
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one - 2-(4-Chlorophenyl)
- 5-(3,4-dimethoxyphenethyl)
- Chlorine (electron-withdrawing) vs. fluorine
- Dimethoxyphenethyl increases bulk
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one - 2-(4-Fluorophenyl)
- 5-(2-fluorobenzyl)
- 3-hydroxymethyl
- Hydroxymethyl improves solubility
- Dual fluorine substitution
2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl]methyl} analog - Chloro-ethoxy-phenyl
- Methoxy-ethoxy-oxazole
- Ethoxy and methoxy synergize for lipophilicity
- Chlorine enhances electronic effects

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve binding to aromatic pockets compared to chlorine .
  • Oxazole vs.
  • Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain increases lipophilicity, which may affect membrane permeability but could reduce solubility .
Physicochemical Properties
  • Solubility : The hydroxylmethyl group in ’s compound likely improves aqueous solubility, whereas the target’s ethoxy and methyl groups prioritize lipid solubility .
  • Melting Point : Analogs like those in (MP: 252–255°C) suggest high thermal stability due to aromatic stacking, a trait shared with the target compound .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of oxazole and pyrazole intermediates. Key steps include:

  • Step 1 : Condensation of 2-ethoxyphenylacetamide with chloroacetyl chloride to form the oxazole ring .
  • Step 2 : Coupling the oxazole intermediate with a pre-synthesized pyrazolo[1,5-a]pyrazinone scaffold via alkylation or nucleophilic substitution .
  • Optimization : Reaction temperatures (60–80°C), solvent selection (e.g., DMF or THF for polar intermediates), and catalysts (e.g., K₂CO₃ for deprotonation) are critical. Chromatography (silica gel or HPLC) ensures purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated m/z 486.528 for C₂₇H₂₆N₄O₅) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and identifies byproducts .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS at pH 7.4) using nephelometry .
  • Stability : Incubate at 37°C over 24–72 hours; monitor degradation via HPLC and UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

  • Methodology :

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) to evaluate biological activity shifts .
  • Biological Assays : Compare IC₅₀ values across cancer cell lines (e.g., A549, MCF-7) and assess mechanisms like autophagy modulation or kinase inhibition .
  • Computational Modeling : Use QSAR models to predict activity based on electronic (HOMO/LUMO) and steric parameters .

Q. How can computational methods predict the compound’s binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Employ software like AutoDock Vina to simulate interactions with targets (e.g., PI3K or EGFR kinases). Validate with MD simulations to assess binding stability .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with oxazole’s ether group) .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ discrepancies in A549 cells) and standardize assay conditions (e.g., serum concentration, incubation time) .
  • Orthogonal Assays : Confirm autophagy modulation (LC3-II Western blot) alongside apoptosis assays (Annexin V/PI staining) to rule off-target effects .

Q. How can reaction path search methods improve synthetic efficiency?

  • Methodology :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energy barriers in key steps (e.g., oxazole ring closure) .
  • High-Throughput Screening : Test solvent/base combinations in microreactors to optimize yield and reduce trial-and-error .

Q. What purification challenges arise during scale-up, and how are they addressed?

  • Methodology :

  • Byproduct Removal : Use gradient elution in preparative HPLC for polar impurities .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity and yield .

Tables for Key Data

Table 1 : Example Biological Activity Data for Pyrazolo[1,5-a]pyrazinone Derivatives

Compound ModificationCell LineIC₅₀ (µM)MechanismReference
4-Fluorophenyl substituentA5492.1Autophagy modulation
Chlorophenyl analogMCF-73.8PI3K inhibition

Table 2 : Computational Parameters for Binding Affinity Prediction

ParameterValue (kcal/mol)SoftwareTarget Protein
Docking Score (Oxazole group)-9.2AutoDock VinaEGFR kinase
Binding Energy (MD simulation)-8.7 ± 0.3GROMACSPI3K

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.